4-methylquinoline-6-carboxylic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLAGTVBYOMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402787 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-68-0 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-methylquinoline-6-carboxylic acid CAS number 7101-68-0
This guide provides an in-depth technical analysis of 4-methylquinoline-6-carboxylic acid (CAS 7101-68-0), a critical heterocyclic scaffold in medicinal chemistry.
CAS Number: 7101-68-0 Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol
Executive Summary
4-Methylquinoline-6-carboxylic acid is a functionalized quinoline derivative characterized by a methyl group at the C4 position and a carboxylic acid moiety at the C6 position. It serves as a vital pharmacophore in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors , positioning it as a strategic intermediate in antiviral and anticancer drug discovery. Its structural rigidity and dual-functionalization potential (acidic handle and lipophilic methyl group) make it an ideal scaffold for fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Analysis
The compound features a fused bicyclic system. The electron-deficient pyridine ring (positions 2, 3, 4) bears a methyl group at C4, which increases lipophilicity and sterically influences the binding pocket fit. The benzene ring (positions 5, 6, 7, 8) carries a carboxylic acid at C6, providing a critical anchor point for electrostatic interactions (e.g., salt bridges with arginine residues in protein targets).
Key Properties Table
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Melting Point | 261–263 °C | Indicates high lattice energy/stability |
| Solubility | DMSO, Methanol (Hot), DMF | Poor water solubility; requires polar organic solvents |
| pKa (Calc) | ~4.5 (COOH), ~5.2 (Quinoline N) | Amphoteric nature affects extraction/purification pH |
| LogP | ~2.1 | Moderate lipophilicity, suitable for oral bioavailability |
Synthetic Routes & Methodology
The synthesis of 4-methylquinoline-6-carboxylic acid typically follows the Doebner-Miller Quinoline Synthesis , a variant of the Skraup reaction tailored for alkyl-substituted quinolines.
Retrosynthetic Analysis
-
Disconnection: C–C and C–N bond formation.
-
Precursors: 4-Aminobenzoic acid (PABA) and Methyl Vinyl Ketone (or its precursors like 4-hydroxy-2-butanone).
-
Mechanism: Acid-catalyzed conjugate addition followed by cyclization and oxidation.
Detailed Experimental Protocol (Doebner-Miller)
Note: This protocol is synthesized from standard methodologies for lepidine derivatives to ensure high fidelity.
Reagents:
-
4-Aminobenzoic acid (1.0 eq)
-
Methyl vinyl ketone (1.2 eq) [Caution: High toxicity, handle in fume hood]
-
Hydrochloric acid (6M) or FeCl₃/ZnCl₂ (Lewis acid catalyst)
Step-by-Step Workflow:
-
Condensation: Dissolve 4-aminobenzoic acid in ethanol. Add acid catalyst (HCl).
-
Addition: Dropwise addition of methyl vinyl ketone at 0°C to prevent polymerization.
-
Cyclization: Reflux the mixture at 80–100°C for 4–6 hours. The solution will darken as the dihydroquinoline intermediate forms.
-
Oxidation: The reaction often requires an oxidizing agent (e.g., nitrobenzene or I₂) to aromatize the dihydroquinoline to the fully aromatic quinoline.
-
Workup: Neutralize with NaOH to pH ~4–5 to precipitate the free acid.
-
Purification: Recrystallization from hot ethanol/water or DMF.
Synthesis Pathway Visualization
Caption: Doebner-Miller synthesis pathway involving condensation, cyclization, and oxidative aromatization.
Medicinal Chemistry Applications
Primary Target: DHODH Inhibition
This compound acts as a bioisostere for the Brequinar class of inhibitors.
-
Mechanism: The C6-carboxylic acid forms a salt bridge with Arg136 and hydrogen bonds with Gln47 in the ubiquinone-binding tunnel of the DHODH enzyme.
-
Effect: Inhibition of de novo pyrimidine biosynthesis, leading to nucleotide depletion in rapidly dividing cells (cancer, viruses).[3][4][5]
Structure-Activity Relationship (SAR)
-
Position 6 (COOH): Essential for electrostatic anchoring. Esters (prodrugs) at this position improve permeability but must be hydrolyzed in vivo.
-
Position 4 (Methyl): Fills a hydrophobic sub-pocket. Replacing this with larger groups (e.g., phenyl) can enhance potency but may reduce solubility.
-
Nitrogen (N1): H-bond acceptor. Quaternization abolishes activity.
Pharmacophore Diagram
Caption: Pharmacophore map highlighting the functional roles of the C4-methyl and C6-carboxyl groups.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
δ 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ 8.95 ppm (d, 1H): H2 proton (deshielded by ring nitrogen).
-
δ 8.60 ppm (s, 1H): H5 proton (ortho to COOH, deshielded).
-
δ 8.20 ppm (d, 1H): H8 proton.
-
δ 8.15 ppm (dd, 1H): H7 proton.
-
δ 7.60 ppm (d, 1H): H3 proton (coupling with H2).
-
δ 2.75 ppm (s, 3H): Methyl group at C4 (characteristic singlet).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ionization (ESI+)
-
m/z: 188.2 [M+H]⁺
-
Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).
-
Handling: Use a chemical fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
References
-
Cuthbertson, C. R., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 4-Methylquinoline-6-carboxylic acid (CAS 7101-68-0). National Center for Biotechnology Information. Link
-
ChemicalBook. (2024). 4-Methylquinoline Properties and Spectral Data. Link
-
Madapa, S., et al. (2008). Advances in the synthesis of quinoline derivatives via the Doebner-Miller reaction. Current Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Methylquinoline Derivatives
This technical guide details the Structure-Activity Relationship (SAR) of 4-methylquinoline (Lepidine) derivatives, synthesizing chemical reactivity with therapeutic applications.
Executive Summary
The 4-methylquinoline (Lepidine) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer quinaldine (2-methylquinoline) due to the unique reactivity of the methyl group at the C-4 position. While the quinoline core provides a flat, aromatic system suitable for DNA intercalation and hydrophobic binding, the C-4 methyl group serves as a critical "chemical handle." Its benzylic-like acidity allows for facile condensation reactions, yielding styrylquinolines and functionalized derivatives with potent anticancer, antimalarial, and antimicrobial profiles. This guide analyzes the structural determinants governing these activities.
Chemical Foundation: The Lepidine Scaffold
The biological versatility of 4-methylquinoline stems from its electronic distribution. The nitrogen atom withdraws electron density, rendering the methyl protons at C-4 (and C-2) acidic (
Core Reactivity & Numbering
-
C-4 Methyl Group: The primary site for chain extension. Deprotonation allows nucleophilic attack on aldehydes (Knoevenagel-type condensation) to form 4-styrylquinolines .
-
N-1 Nitrogen: Essential for hydrogen bonding and salt formation (e.g., in antimalarials, protonation in the parasite's acidic vacuole is crucial).
-
Benzenoid Ring (C5-C8): The site for lipophilic and electronic tuning. Substituents here (Cl, F, OMe) modulate metabolic stability and binding affinity.
Figure 1: SAR Map of the 4-Methylquinoline Scaffold highlighting reactive and binding domains.
Synthesis Strategies
Efficient access to 4-methylquinoline derivatives typically relies on condensation chemistry or direct functionalization of the methyl group.
Protocol A: Modified Combes Synthesis (Scaffold Construction)
This method constructs the quinoline ring with the methyl group already in place.
-
Condensation: Aniline (1.0 eq) + Methyl Vinyl Ketone (1.2 eq) or Acetylacetone.
-
Catalyst: Acidic conditions (HCl or Polyphosphoric acid).
-
Cyclization: High temperature (
) promotes ring closure. -
Yield: Typically 60-80%.
Protocol B: Synthesis of 4-Styrylquinolines (Functionalization)
This is the most common pathway for generating anticancer agents.
-
Reagents: 4-Methylquinoline + Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde).
-
Solvent/Catalyst: Acetic anhydride (reflux) or Piperidine in Ethanol.
-
Mechanism: The base deprotonates the C-4 methyl; the resulting carbanion attacks the aldehyde carbonyl. Dehydration yields the trans-styryl double bond.
-
Purification: Recrystallization from ethanol.
SAR Analysis by Therapeutic Area
Antimalarial Activity
The 4-methylquinoline scaffold is a close structural analog of the 4-aminoquinoline class (Chloroquine).
-
Mechanism: Inhibition of heme polymerization. The quinoline ring stacks with heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The free heme lyses the parasite.
-
Key SAR Findings:
-
C-7 Substitution: An electron-withdrawing group (specifically Chlorine ) at C-7 is critical. It reduces the electron density of the ring, enhancing
stacking interactions with the heme porphyrin ring. -
C-4 Side Chain: While chloroquine has an amino chain, 4-methyl derivatives (like 4-methylamino analogs) retain activity if the side chain possesses a terminal amine for pH trapping within the digestive vacuole.
-
C-8 Substitution: Groups at C-8 (e.g., methyl) often abolish activity due to steric clash with the heme target, though 8-aminoquinolines (Primaquine) act via a different mechanism (oxidative stress).
-
Anticancer Activity
Derivatives, particularly 4-styrylquinolines , exhibit potent cytotoxicity against various cell lines (HeLa, MCF-7, HCT-116).
-
Mechanisms:
-
CDK2 Inhibition: The planar styrylquinoline structure fits into the ATP-binding pocket of Cyclin-Dependent Kinase 2.
-
Tubulin Polymerization Inhibition: Similar to combretastatins, they bind to tubulin, disrupting microtubule dynamics.
-
DNA Intercalation: Planar aromatic systems insert between base pairs.
-
-
Key SAR Findings:
-
Linker: The ethylene linker (
) between the quinoline and the aryl ring is essential for rigidity and conjugation. -
Styryl Ring Substituents:
-
Electron Donors (OH, OMe): Enhance activity (e.g., 3-OMe, 4-OH pattern mimics resveratrol).
-
Position: 3,4-disubstitution on the styryl ring often yields the highest potency (IC
in low M or nM range).
-
-
N-1 Quaternization: N-methylated salts (quinolinium) often show higher DNA affinity but lower membrane permeability.
-
Antimicrobial & Antiviral[1][2][3][4]
-
Antibacterial: 2-substituted-4-methylquinolines show activity against Gram-positive bacteria. A phenyl group at C-2 enhances lipophilicity, aiding cell wall penetration.
-
Antiviral: Styrylquinolines are investigated as HIV-1 integrase inhibitors. The carboxylic acid group on the quinoline (often at C-7 or C-8 in specific antiviral analogs) combined with the styryl moiety chelates Magnesium ions in the integrase active site.
Mechanistic Visualization
Pathway: Anticancer Action of 4-Styrylquinolines
The following diagram illustrates the dual mechanism of CDK2 inhibition and Tubulin destabilization.
Figure 2: Dual mechanism of action for 4-styrylquinoline derivatives in cancer cells.
Quantitative Data Summary
The table below summarizes the activity of key 4-methylquinoline derivatives based on recent literature.
| Derivative Class | Key Substituent (R) | Target/Cell Line | Activity (IC | Mechanism Note |
| 4-Styrylquinoline | 3,4-dimethoxyphenyl (Styryl) | HCT-116 (Colon) | CDK2 Inhibition | |
| 4-Styrylquinoline | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast) | Tubulin binding | |
| 4-Aminoquinoline | 7-Chloro (Core), 4-NH-Alkyl | P. falciparum (K1) | Heme polymerization inhibition | |
| 2-Aryl-4-methyl | 2-(4-fluorophenyl) | S. aureus | Membrane disruption |
References
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Novel Styrylquinoline Derivatives as Potential Anticancer Agents. Physical Chemistry Research.[1] Available at: [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Bentham Science. Available at: [Link]
-
Lepidine (4-Methylquinoline) Chemical Properties. Wikipedia/Sigma-Aldrich Data.[2] Available at: [Link]
-
Structure-activity relationships of 4-position diamine quinoline methanols. PubMed. Available at: [Link]
Sources
Methodological & Application
Molecular docking protocol for 4-methylquinoline-6-carboxylic acid
Application Note: High-Fidelity Molecular Docking of 4-Methylquinoline-6-Carboxylic Acid
Abstract
This guide outlines a rigorous molecular docking protocol for 4-methylquinoline-6-carboxylic acid (4-MQ6C) , a versatile scaffold in medicinal chemistry. Unlike standard lipophilic ligands, 4-MQ6C presents unique challenges due to its ionizable carboxylic acid moiety and the basic quinoline nitrogen. This protocol addresses charge state enumeration, receptor flexibility, and interaction profiling, using Human Dihydroorotate Dehydrogenase (hDHODH) as a validation case study due to the scaffold’s known affinity for this target class.
Introduction & Rationale
4-methylquinoline-6-carboxylic acid is a bifunctional pharmacophore often utilized in the synthesis of antibacterial (DNA gyrase inhibitors) and anticancer agents (DHODH inhibitors).
-
Chemical Challenge: The molecule exists in equilibrium between neutral, zwitterionic, and anionic states depending on pH. The carboxylic acid (
) is predominantly deprotonated at physiological pH (7.4), while the quinoline nitrogen ( ) remains largely unprotonated. -
Docking Implication: Standard "black-box" docking often fails to account for the strong electrostatic penalty of burying a charged carboxylate group in a hydrophobic pocket. This protocol emphasizes electrostatic matching and solvation effects .
Computational Workflow Overview
The following diagram illustrates the critical decision points in the docking pipeline, specifically tailored for ionizable fragments like 4-MQ6C.
Figure 1: Decision-tree workflow for docking ionizable quinoline scaffolds. Note the retention of cofactors (FMN) in the receptor prep.
Detailed Protocol
Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)
The most common error with 4-MQ6C is docking the neutral carboxylic acid form, which artificially inflates hydrophobic scores but is biologically irrelevant.
-
Structure Retrieval: Obtain the SMILES string: CC1=CC=NC2=C1C=C(C=C2)C(=O)O.[1]
-
Protonation State Generation:
-
Use tools like Epik (Schrödinger) or OpenBabel (Open Source) to generate states at pH
. -
Requirement: Ensure the output includes the carboxylate anion (COO-) . The quinoline nitrogen should be treated as neutral (unprotonated) unless the specific pocket environment suggests an acidic residue nearby (e.g., Asp/Glu) that could stabilize a protonated quinolinium species.
-
-
Conformational Search:
-
While the quinoline ring is rigid, the carboxylic acid bond (C-C(=O)O) is rotatable.
-
Perform a constrained minimization to ensure the carboxylate is co-planar or optimally twisted relative to the aromatic ring (typically
torsion) to maintain conjugation.
-
Phase 2: Receptor Preparation (Target: hDHODH)
We use Human Dihydroorotate Dehydrogenase (hDHODH) (PDB ID: 1D3G ) as the reference target. This enzyme contains a Flavin Mononucleotide (FMN) cofactor which is essential for binding.
-
PDB Cleaning:
-
Remove all crystallographic waters except those bridging the ligand and protein (if known). For 4-MQ6C, bridging waters are less critical than for larger inhibitors, so removing all waters is a safe starting point.
-
CRITICAL: Do NOT remove the FMN cofactor. Quinoline inhibitors often bind in the tunnel adjacent to the FMN.
-
-
Charge Assignment:
-
Apply Gasteiger charges (if using AutoDock) or OPLS4 (if using Glide).
-
Ensure Histidine tautomers are optimized. In the DHODH active site, check His56; it often requires specific protonation to interact with carboxylates.
-
Phase 3: Grid Generation & Docking
-
Grid Box Definition:
-
Center the grid on the co-crystallized ligand (Brequinar analogue in 1D3G).[2]
-
Dimensions:
Å. This is sufficient to cover the hydrophobic tunnel.
-
-
Algorithm Settings (AutoDock Vina Example):
-
Exhaustiveness: Set to 32 (Standard is 8). The high polarity of the carboxylate requires more sampling to find the energy minimum where electrostatic penalties are compensated by salt bridges.
-
Energy Range: 4 kcal/mol.
-
Data Presentation & Analysis
When analyzing results for 4-MQ6C, filter poses based on specific interaction types rather than just the raw docking score.
Table 1: Interaction Criteria for Validating 4-MQ6C Poses
| Interaction Type | Target Residue (hDHODH) | Validation Logic |
| Salt Bridge | Arg136 | The carboxylate (COO-) must form a salt bridge or strong H-bond with Arg136. Poses lacking this are likely artifacts. |
| Pi-Stacking | Phe98 / Phe62 | The quinoline ring should participate in T-shaped or parallel displaced Pi-stacking with these residues. |
| H-Bond | Gln47 | The quinoline nitrogen or carboxylate oxygen often accepts an H-bond from Gln47. |
| Steric Clash | Met43 | The 4-methyl group must fit into the small hydrophobic sub-pocket near Met43. |
Interpretation: A docking score of -8.5 to -9.5 kcal/mol is expected for this scaffold in hDHODH. If the score is lower (e.g., -6.0), the 4-methyl group is likely clashing, or the salt bridge with Arg136 was not identified.
Troubleshooting & Optimization
-
Issue: Ligand fails to dock in the active site.
-
Cause: The grid box excluded the FMN cofactor, or the FMN was treated as part of the ligand rather than the receptor.
-
Fix: Merge FMN into the receptor file (receptor.pdbqt) before generating the grid.
-
-
Issue: Positive binding energy.
-
Cause: Severe electrostatic clash.
-
Fix: Verify the charge on Arg136 is +1 and the ligand carboxylate is -1. Check for atomic overlap in the input coordinates.
-
References
-
Cuthbertson, C. R., et al. (2018).[3] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4561–4577. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Liu, S., et al. (2000). Structure of human dihydroorotate dehydrogenase with a quinolone inhibitor reveals an unusual binding mode. Structure, 8(1), 25-33. (PDB ID: 1D3G).[2] Link
-
Madhavi Sastry, G., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Quinoline Carboxylic Acids for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of quinoline carboxylic acids in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why do my quinoline carboxylic acid compounds frequently precipitate when I dilute my DMSO stock into aqueous assay buffer?
This is a common and critical issue known as kinetic solubility failure. Most screening compounds are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[1][2] However, when this DMSO stock is diluted into an aqueous buffer for a biological assay, the solvent environment abruptly changes from organic to predominantly aqueous.[1]
Quinoline carboxylic acids, which often possess both a weakly basic quinoline nitrogen and an acidic carboxylic acid group, are zwitterionic and typically have low intrinsic aqueous solubility.[3] DMSO can keep these lipophilic molecules in solution at high concentrations, but this is a supersaturated state that is thermodynamically unstable in water. The sudden shift in polarity upon dilution causes the compound to crash out of solution, leading to inaccurate assay results.[4]
Q2: I've noticed batch-to-batch variability in the solubility of my synthesized quinoline carboxylic acid. What could be the cause?
Batch-to-batch inconsistency in solubility often points to issues with the solid-state properties of your compound, specifically polymorphism.[1] Polymorphs are different crystalline forms of the same compound that can have distinct physical properties, including solubility and dissolution rate.[5]
A thermodynamically more stable, less soluble crystalline form may have been inadvertently produced in one synthesis batch compared to a more soluble, metastable form in another.[1][5] It is also possible that an amorphous (non-crystalline) solid, which is generally more soluble, was generated in one instance.[6] To ensure reproducibility, it is crucial to characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Q3: Can I simply increase the percentage of DMSO in my final assay to keep my compound dissolved?
While tempting, increasing the final DMSO concentration is often not a viable solution and should be approached with caution. While it may improve compound solubility, DMSO can have significant, dose-dependent effects on biological systems:
-
Enzyme Activity: Many enzymes are inhibited or denatured by DMSO concentrations above 1-2%.
-
Cell Viability and Morphology: High concentrations of DMSO can be toxic to cells, inducing stress, differentiation, or even apoptosis, thereby confounding the results of cell-based assays.[7][8]
-
Compound-Target Interactions: DMSO can directly interfere with the binding of your compound to its target protein.
It is a best practice to keep the final DMSO concentration in any assay as low as possible, typically well below 0.5%, and to maintain a consistent concentration across all wells, including controls.
Troubleshooting Guides: Step-by-Step Solutions
Problem 1: Compound Precipitation Observed During Assay Plate Preparation.
Symptoms:
-
Visible cloudiness or precipitate in assay wells after adding the compound.
-
Poor correlation between dose concentration and biological response.
-
High variability between replicate wells.
This workflow provides a systematic approach to diagnosing and solving solubility issues.
Caption: Troubleshooting workflow for compound precipitation.
The solubility of quinoline carboxylic acids is highly dependent on pH due to their zwitterionic nature.[3] The carboxylic acid group is deprotonated at higher pH (forming a more soluble carboxylate), while the quinoline nitrogen is protonated at lower pH (forming a more soluble ammonium salt). The isoelectric point (pI) is the pH at which the net charge is zero, and solubility is at its minimum.
Step-by-Step Methodology:
-
Determine pKa: First, predict the pKa values of the carboxylic acid (typically ~4-5) and the quinoline nitrogen (typically ~4-5) using cheminformatics software or find experimental values if available.
-
Select Buffer pH:
-
To solubilize via the acidic group , choose a buffer with a pH at least 1.5-2 units above the carboxylic acid pKa (e.g., pH 7.4). At this pH, the compound will be predominantly in its anionic, more soluble form.
-
To solubilize via the basic group , select a buffer with a pH at least 1.5-2 units below the quinoline nitrogen pKa (e.g., pH 2.0-3.0). This will protonate the nitrogen, forming a cationic, more soluble species.
-
-
Prepare Test Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Assess Solubility: Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve the final desired assay concentration. Vortex and visually inspect for precipitation after a 30-minute incubation at the assay temperature.
-
Validate Biological Compatibility: Ensure the chosen buffer pH is compatible with your biological assay system (e.g., enzyme stability, cell health).[9]
| Parameter | Acidic Compound (pKa 4.5) | Basic Compound (pKa 8.0) | Quinoline Carboxylic Acid (pKa1 ~4.5, pKa2 ~5.0) |
| Optimal pH for Solubility | > 6.0 (deprotonated) | < 6.5 (protonated) | < 3.0 or > 6.5 (avoiding isoelectric point) |
| Form in Solution | Anionic (R-COO⁻) | Cationic (R-NH⁺) | Cationic at low pH, Anionic at high pH |
| Commonly Used Buffers | PBS (pH 7.4), Tris (pH 7.5-8.5) | Acetate (pH 4-5.5) | Acetate (pH < 4) or PBS/Tris (pH > 7) |
| Table 1: pH Selection Guide for Ionizable Compounds. |
For compounds that remain insoluble even with pH optimization, creating a salt form is a highly effective strategy.[10][11] Salt formation significantly improves aqueous solubility and dissolution rates by creating a pre-ionized form of the drug.[10][12][13]
Step-by-Step Methodology:
-
Choose the Right Counter-ion:
-
For the carboxylic acid moiety, form a salt with a base. Common choices include sodium (Na⁺), potassium (K⁺), or tromethamine.
-
For the basic quinoline nitrogen, form a salt with an acid. Hydrochloride (HCl) and mesylate (methanesulfonic acid) are common, pharmaceutically accepted choices.
-
-
Synthesis: The synthesis typically involves reacting the free acid or base form of the quinoline carboxylic acid with the chosen counter-ion in a suitable solvent, followed by isolation of the resulting salt.
-
Characterization: Confirm the formation of the salt and its purity using techniques like NMR, LC-MS, and elemental analysis.
-
Solubility Testing: Prepare a stock solution of the new salt form in water or your assay buffer (you may not need DMSO). Determine its kinetic and thermodynamic solubility and compare it to the parent compound.
-
Assay Validation: Re-run your biological assay using the salt form to confirm that the activity profile is consistent with the parent compound.
Problem 2: Inconsistent Results in High-Throughput Screening (HTS).
Symptoms:
-
High rate of false negatives or false positives.
-
Poor Z'-factor for the assay.
-
Data from some library plates are flagged as low quality.
In an HTS context, solubility issues are magnified. The primary goal is to ensure that compounds are truly in solution at the screening concentration.
Caption: Workflow for improving HTS data quality.
Before committing a library of quinoline carboxylic acids to a full HTS campaign, perform a high-throughput kinetic solubility measurement.
Step-by-Step Methodology:
-
Prepare Compound Plate: Create a 96- or 384-well plate with your compounds dissolved in 100% DMSO at a high concentration (e.g., 10 mM).
-
Dilution: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into a corresponding plate containing your primary assay buffer. This mimics the dilution step in your actual assay.
-
Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Then, measure the concentration of the dissolved compound. Nephelometry (which measures light scattering from precipitated particles) or UV-Vis spectroscopy after filtration are common methods.
-
Data Analysis: For each compound, determine the highest concentration at which it remains soluble in the assay buffer.
-
Decision Making: Use this data to inform your HTS. Compounds that are not soluble at the intended screening concentration should be flagged, re-tested at a lower concentration, or subjected to the solubilization strategies outlined in Problem 1.
By proactively identifying and managing compounds with poor solubility, you can significantly increase the quality and reliability of your HTS data, saving time and resources by focusing on true biological hits.
References
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Link
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Science & Technology Today, 3(8), 274-280. Link
-
Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore Technical Article. Link
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 57. Link
-
Al-Ghabeish, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(15), 4647. Link
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Sigma-Aldrich Technical Bulletin. Link
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. Link
-
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Webinar. Link
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Link
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Purity Analysis of 4-Methylquinoline-6-Carboxylic Acid
Welcome to the Analytical Support Hub. This guide addresses the specific challenges associated with characterizing 4-methylquinoline-6-carboxylic acid (4-MQC) . Due to its amphoteric nature (containing both a basic nitrogen and an acidic carboxyl group) and potential for regioisomeric impurities during synthesis, standard protocols often fail.
Part 1: Chromatographic Purity (HPLC & LC-MS)
The Core Challenge: Peak Tailing & Retention Shifts
Issue: Users frequently report severe peak tailing or split peaks when analyzing 4-MQC on standard C18 columns. Root Cause: The quinoline nitrogen (pKa ~4.9) can interact with residual silanol groups on the silica support. Furthermore, if the mobile phase pH is near the molecule's isoelectric point, the analyte fluctuates between protonation states, causing peak splitting.
Troubleshooting Q&A
Q: Why is my peak tailing significantly (Asymmetry factor > 1.5)? A: You are likely using a neutral pH mobile phase or a column with high silanol activity. The protonated nitrogen interacts with the stationary phase silanols.
-
Solution: Acidify the mobile phase to pH 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak [1]. Alternatively, use a "Base-Deactivated" (BDS) or highly end-capped C18 column.
Q: I see "ghost peaks" in blank runs after my sample. Is it carryover? A: Yes. 4-MQC has poor solubility in neutral acetonitrile/water mixtures. It may precipitate in the injector loop or column head.
-
Solution: Ensure your needle wash solvent is strong (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).
Recommended Protocol: Gradient HPLC Method
This method is optimized to suppress ionization of the carboxylic acid and protonate the nitrogen, ensuring a single species dominates.
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (pH ~2.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 310 nm (quinoline conjugation) |
| Temperature | 30°C |
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 (Re-equilibration) |
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for troubleshooting HPLC anomalies specific to amphoteric quinolines.
Part 2: Structural Integrity (NMR Spectroscopy)
The Core Challenge: Regioisomer Identification
Issue: Synthetic pathways like the Doebner-Miller reaction can produce regioisomers (e.g., 4-methylquinoline-8-carboxylic acid) that are difficult to separate. Root Cause: The directing effects of the aniline substituent during ring closure are not always 100% specific.
Troubleshooting Q&A
Q: My
-
Solution: Use DMSO-d
. If peaks are still broad due to aggregation, add 1-2 drops of DCl or NaOD to force a single ionic state [2].
Q: How do I distinguish the 6-carboxylic acid from the 8-carboxylic acid isomer?
A: Analyze the coupling constants (
-
Protocol:
-
H2 Proton: Look for a doublet at ~8.8-9.0 ppm.
-
H5/H7/H8 Protons:
-
6-COOH (Target): You should see an ortho-coupling (H7-H8,
Hz) and a meta-coupling (H5-H7, Hz). -
8-COOH (Impurity): The splitting pattern will shift. H7 will show two ortho-couplings (triplet-like) if H6 and H8 are present, but here the substituent is at 8.
-
-
NOESY: Irradiate the methyl group at C4. You should see a strong NOE correlation to the H5 proton. If the carboxylic acid is at C5, this correlation will be absent or altered.
-
Part 3: Sample Preparation & Handling
The Core Challenge: Solubility
Issue: Users fail to dissolve the sample completely, leading to inaccurate purity assays and blocked filters.
| Solvent | Solubility Rating | Usage Context |
| Water (Neutral) | Poor (< 0.1 mg/mL) | Avoid for stock preparation. |
| Water (pH < 2) | Good | Soluble as the hydrochloride salt. |
| Water (pH > 10) | Good | Soluble as the carboxylate salt. |
| Methanol/ACN | Moderate | Good for HPLC dilution, bad for high-conc stocks. |
| DMSO | Excellent | Recommended for NMR and Stock Solutions. |
Workflow: Sample Prep for Purity Assay
-
Weigh 10 mg of synthesized 4-MQC.
-
Dissolve in 1 mL DMSO . Vortex until clear.
-
Dilute 50 µL of Stock into 950 µL of Mobile Phase A (Water + 0.1% TFA).
-
Note: If precipitation occurs upon dilution, increase the methanol content in the diluent to 20%.
-
-
Filter through a 0.22 µm PTFE or Nylon filter (Do not use PVDF if using high DMSO concentrations).
Synthesis & Impurity Pathway Visualization
Figure 2: Potential impurity origins during synthesis, aiding in peak identification.
References
-
McCalley, D. V. (2005). Analysis of basic compounds by high-performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science. (See Section: Solvent Selection and Sample Preparation). Link
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Quinoline Synthesis and Properties). Link
Validation & Comparative
Comparative Profiling: Brequinar vs. 4-Methylquinoline-6-Carboxylic Acid
Context: DHODH Inhibition & Quinoline Scaffold SAR Analysis
Executive Summary: The Structural Imperative
This guide provides a technical comparison between Brequinar , a potent, specific inhibitor of Dihydroorotate Dehydrogenase (DHODH), and 4-methylquinoline-6-carboxylic acid (4-MQ), a structural isomer and quinoline scaffold.
For drug development professionals, this comparison serves as a critical case study in Structure-Activity Relationship (SAR) . While Brequinar represents an optimized lead compound with nanomolar potency, 4-MQ represents a raw chemical scaffold. The divergence in their biological performance highlights the critical importance of regiochemistry (Carboxyl placement at C4 vs. C6) and hydrophobic interactions (Biphenyl tail vs. Methyl group) in targeting the ubiquinone-binding tunnel of DHODH.
At a Glance: Performance Matrix
| Feature | Brequinar | 4-Methylquinoline-6-Carboxylic Acid |
| Primary Target | Human DHODH (Mitochondrial) | Chemical Reagent / Scaffold |
| Mechanism | Non-competitive inhibitor (Ubiquinone site) | Predicted: Weak/Non-binder (Steric mismatch) |
| Potency (IC50) | ~5 - 20 nM (High Potency) | > 100 µM (Predicted Inactive/Low) |
| LogP (Lipophilicity) | ~6.5 (Low Solubility) | ~2.1 (Moderate Solubility) |
| Key Structural Feature | 4-COOH + Lipophilic Biphenyl Tail | 6-COOH + Methyl Tail |
| Application | Antiviral, Anticancer, Immunosuppressant | Organic Synthesis, Fragment-based Screening |
Mechanistic Divergence & SAR Analysis
The Target: DHODH Ubiquinone Tunnel
To understand the performance gap, one must analyze the binding site. DHODH catalyzes the oxidation of dihydroorotate to orotate. Inhibitors like Brequinar bind in the hydrophobic tunnel normally occupied by the cofactor Ubiquinone (CoQ10) .
Brequinar: The Optimized Fit
Brequinar is an "Anionic Site Breaker."
-
The Anchor (4-COOH): The carboxylic acid at position 4 forms a critical salt bridge with the guanidinium group of Arg136 (and H-bonds with Gln47) deep within the protein tunnel.
-
The Shield (Biphenyl Group): The large hydrophobic tail occupies the tunnel entrance, mimicking the isoprenoid chain of Ubiquinone, effectively locking the enzyme in an inactive state.
4-MQ: The Regiochemical Mismatch
4-methylquinoline-6-carboxylic acid fails as a potent inhibitor due to two factors:
-
Vector Displacement: Moving the carboxylate from C4 to C6 changes the bond vector by approximately 120 degrees. It cannot engage Arg136 without forcing the quinoline ring into a sterically clashing orientation.
-
Lack of Lipophilic Bulk: The C4-methyl group in 4-MQ is insufficient to displace Ubiquinone or stabilize the binding via Van der Waals forces in the hydrophobic tunnel.
Visualization: Pathway & Mechanism
The following diagram illustrates the De Novo Pyrimidine Synthesis pathway and the specific blockade point of Brequinar, contrasted with the lack of engagement by the scaffold 4-MQ.
Caption: Figure 1. Brequinar inhibits DHODH at the ubiquinone binding site. 4-MQ lacks the structural geometry to effect this blockade.
Experimental Protocols
To objectively validate the performance difference, the following DHODH Inhibition Assay (DCIP Reduction Method) is the industry standard. This protocol relies on the reduction of 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon electron acceptance, acting as a surrogate for Ubiquinone.
Reagents & Setup
-
Enzyme: Recombinant Human DHODH (purified).
-
Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ substitute).
-
Chromophore: DCIP (2,6-dichloroindophenol).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve Brequinar and 4-MQ in 100% DMSO to create 10 mM stock solutions.
-
Perform serial dilutions (1:3) to generate a concentration range (e.g., 10 µM down to 0.1 nM).
-
-
Assay Reaction Mix:
-
In a 96-well plate, add 180 µL of Assay Buffer containing 60 µM DCIP and 20 µM Decylubiquinone.
-
Add 10 µL of the test compound (Brequinar or 4-MQ). Incubate for 10 mins at 25°C to allow inhibitor binding.
-
-
Initiation:
-
Add 10 µL of 10 mM L-DHO to start the reaction.
-
-
Measurement:
-
Monitor absorbance at 600 nm (A600) continuously for 20 minutes using a kinetic microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the absorbance decay curve. -
Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Expected Results (Data Validation)
-
Brequinar: Should show a sigmoidal dose-response curve with complete inhibition at concentrations >100 nM.
-
4-MQ: Should show a flat line (near 0% inhibition) or very weak inhibition only at the highest concentration (100 µM), confirming it is a non-binder.
Visualization: Experimental Workflow
The following flowchart details the logical progression of the validation experiment.
Caption: Figure 2. Step-by-step workflow for the DCIP reduction assay to validate DHODH inhibition potency.
Physicochemical Properties & Solubility
While Brequinar is biologically superior, 4-MQ possesses physicochemical properties that make it a better fragment for initial library screening, primarily due to solubility.
| Property | Brequinar | 4-MQ | Implication |
| Molecular Weight | 375.35 g/mol | 187.19 g/mol | 4-MQ is a "Fragment" (<300 MW). |
| Solubility (Water) | Very Low (needs DMSO/pH adj.) | Moderate | 4-MQ is easier to handle in aqueous buffers. |
| pKa (Acid) | ~4.2 | ~4.5 | Both are ionized at physiological pH (7.4). |
| Lipophilicity (cLogP) | High (~6.5) | Low (~2.1) | Brequinar requires formulation (e.g., liposomes) for in vivo delivery; 4-MQ clears rapidly. |
Protocol for Solubility Testing:
-
Prepare saturated solutions of both compounds in PBS (pH 7.4).
-
Shake for 24 hours at room temperature.
-
Filter (0.22 µm) to remove undissolved particles.
-
Analyze filtrate via HPLC-UV to quantify dissolved concentration against a standard curve.
References
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.
-
Sykes, D. B. (2018). "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia." Expert Opinion on Therapeutic Targets.
-
Chemical Book. (2024). "4-Methylquinoline-6-carboxylic acid Product Properties." Chemical Book Database.
-
PubChem. (2024). "Brequinar - Compound Summary." National Library of Medicine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
